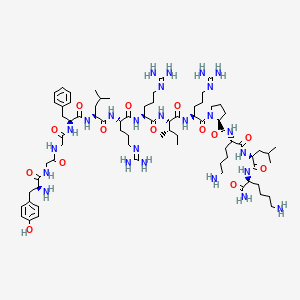

Dynorphin A (1-13) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

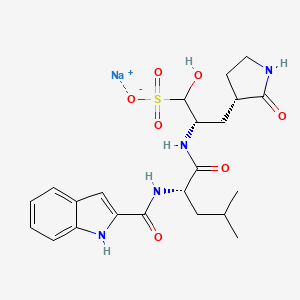

Dynorphine A (1-13) amide est un peptide opioïde endogène qui joue un rôle important dans la réponse à la douleur, le stress et les mécanismes de dépendance de l’organisme. Il s’agit d’un agoniste puissant du récepteur κ-opioïde, qui participe à la modulation des réponses à la douleur et au stress. La séquence d’acides aminés de la Dynorphine A (1-13) amide est Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-NH₂ .

Méthodes De Préparation

La Dynorphine A (1-13) amide peut être synthétisée par synthèse peptidique en phase solide automatisée. Cette méthode consiste à ajouter séquentiellement des acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend généralement des étapes de déprotection et de couplage, suivies du clivage de la résine et de la purification. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

La Dynorphine A (1-13) amide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine s’il est présent, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les réactions de réduction peuvent inverser les processus d’oxydation.

Substitution : Les résidus d’acides aminés du peptide peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène pour l’oxydation et les agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants impliqués.

Applications de la recherche scientifique

La Dynorphine A (1-13) amide a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Dynorphin A (1-13) amide has a wide range of scientific research applications:

Chemistry: It is used as a probe to study opioid receptor binding and signaling pathways.

Medicine: It has potential therapeutic applications in managing pain, addiction, and stress-related disorders.

Industry: This compound can be used in the development of new analgesics and stress-relief medications.

Mécanisme D'action

La Dynorphine A (1-13) amide exerce ses effets principalement par liaison au récepteur κ-opioïde. Cette liaison déclenche une cascade d’événements intracellulaires qui modulent la perception de la douleur et les réponses au stress. Le peptide peut également interagir avec d’autres récepteurs opioïdes, tels que les récepteurs mu et delta, mais avec une affinité inférieure . Les cibles moléculaires et les voies impliquées comprennent la signalisation des récepteurs couplés aux protéines G et la modulation de la libération de neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Les composés similaires à la Dynorphine A (1-13) amide comprennent :

Dynorphine A (1-8) : Une forme tronquée ayant une séquence similaire, mais une longueur plus courte.

Dynorphine A (1-10) amide : Une autre forme tronquée ayant des propriétés légèrement différentes.

[Biocytine13]Dynorphine A 1-13 Amide : Un dérivé biotinylé utilisé pour la localisation des récepteurs et les études de purification.

La Dynorphine A (1-13) amide est unique en raison de sa séquence spécifique et de sa forte affinité pour le récepteur κ-opioïde, ce qui en fait un outil précieux dans la recherche sur les opioïdes et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C75H127N25O14 |

|---|---|

Poids moléculaire |

1603.0 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C75H127N25O14/c1-7-45(6)61(71(113)96-54(25-17-35-88-75(84)85)72(114)100-36-18-26-58(100)70(112)95-51(22-12-14-32-77)65(107)97-55(37-43(2)3)67(109)92-50(62(79)104)21-11-13-31-76)99-66(108)53(24-16-34-87-74(82)83)93-64(106)52(23-15-33-86-73(80)81)94-68(110)56(38-44(4)5)98-69(111)57(40-46-19-9-8-10-20-46)91-60(103)42-89-59(102)41-90-63(105)49(78)39-47-27-29-48(101)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,101H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H2,79,104)(H,89,102)(H,90,105)(H,91,103)(H,92,109)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,107)(H,98,111)(H,99,108)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 |

Clé InChI |

YJLKYUMEUZAMMP-IWIISZHXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)

![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)

![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)